1-(4-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Description
The compound 1-(4-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole features a 4,5-dihydroimidazole core substituted at position 1 with a 4-fluorobenzoyl group and at position 2 with a sulfanyl-linked 4-(trifluoromethyl)benzyl moiety. This structure combines electron-withdrawing (fluorine, trifluoromethyl) and lipophilic (aromatic) groups, which are critical for enhancing metabolic stability and modulating receptor binding in pharmacological contexts .
Properties
IUPAC Name |
(4-fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2OS/c19-15-7-3-13(4-8-15)16(25)24-10-9-23-17(24)26-11-12-1-5-14(6-2-12)18(20,21)22/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZXTHSYGVJTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the fluorobenzoyl group: This step often involves the use of fluorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the trifluoromethylphenylmethylsulfanyl group: This can be done via nucleophilic substitution reactions using trifluoromethylphenylmethylsulfanyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The fluorobenzoyl and trifluoromethyl groups can enhance the compound’s binding affinity to proteins or enzymes, potentially inhibiting their activity. The sulfur atom can also participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents at positions 1 and 2 of the dihydroimidazole ring:
Key Observations:
- Electron-Withdrawing Groups : The 4-fluorobenzoyl and trifluoromethyl groups in the target compound enhance metabolic stability and ligand-receptor interactions compared to simpler analogues like 1-(4-fluorophenyl)-1H-imidazole .
- Sulfonyl vs. Sulfanyl : Sulfonyl groups (e.g., in ) improve solubility but reduce lipophilicity, whereas sulfanyl groups (target compound) balance hydrophobicity and binding affinity.
- Substituent Position : The para-substituted trifluoromethyl group in the target compound may offer better steric compatibility with biological targets compared to meta-substituted variants .
Biological Activity
1-(4-Fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a compound of significant interest due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with a suitable imidazole derivative. The introduction of the trifluoromethyl group enhances the compound's lipophilicity and biological activity.
Antitumor Activity
Recent studies have demonstrated that imidazole derivatives exhibit notable antitumor properties. For instance, a compound structurally related to our target showed promising antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The compound induced apoptosis in these cells by modulating key apoptotic proteins such as Bax and Bcl-2, leading to increased caspase-3 activity, which is crucial for the execution phase of apoptosis .
Table 1: Antiproliferative Activity of Related Imidazole Compounds
| Compound | IC50 (µM) | Cell Line | Selectivity Index |
|---|---|---|---|
| 4f | 3.24 | HeLa | 23-46 |
| 5-FU | 10.0 | HeLa | - |
| MTX | 15.0 | HeLa | - |
The selectivity index indicates that normal cells exhibit significantly higher tolerance to these compounds compared to tumor cells, suggesting a therapeutic window for treatment.
Antimicrobial Activity
The antimicrobial potential of imidazole derivatives has also been explored. Compounds similar to our target have shown effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Table 2: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 12 |
| Compound C | B. subtilis | 18 |
Case Studies
In a notable study, researchers synthesized various imidazole derivatives and evaluated their biological activities. One derivative exhibited an IC50 value significantly lower than that of established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX). This finding highlights the potential of these compounds in developing new cancer therapies .
Additionally, the structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influence both anticancer and antimicrobial activities. The presence of electron-withdrawing groups such as trifluoromethyl enhances potency against cancer cell lines while maintaining acceptable toxicity profiles in normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
